Glenvastatin

HMG-CoA reductase inhibition IC50 Hep G2

Glenvastatin (also coded HR 780 or HR-780) is a fully synthetic, orally active 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitor featuring a distinctive pyridine-based core structure. Originally developed by Aventis (now Sanofi), the compound was advanced to Phase 2 clinical trials for hyperlipidaemia before development was discontinued in 1995.

Molecular Formula C27H26FNO3
Molecular Weight 431.5 g/mol
CAS No. 122254-45-9
Cat. No. B045204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlenvastatin
CAS122254-45-9
SynonymsHR 780
HR-780
Molecular FormulaC27H26FNO3
Molecular Weight431.5 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F)C=CC4CC(CC(=O)O4)O
InChIInChI=1S/C27H26FNO3/c1-17(2)27-23(13-12-22-14-21(30)15-26(31)32-22)24(18-8-10-20(28)11-9-18)16-25(29-27)19-6-4-3-5-7-19/h3-13,16-17,21-22,30H,14-15H2,1-2H3/b13-12+/t21-,22-/m1/s1
InChIKeyLJIZUXQINHXGAO-ITWZMISCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glenvastatin (CAS 122254-45-9) Procurement Guide: A Pyridine-Based HMG-CoA Reductase Inhibitor for Cardiovascular and Cholesterol Research


Glenvastatin (also coded HR 780 or HR-780) is a fully synthetic, orally active 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitor featuring a distinctive pyridine-based core structure [1]. Originally developed by Aventis (now Sanofi), the compound was advanced to Phase 2 clinical trials for hyperlipidaemia before development was discontinued in 1995 [2]. The molecule bears the INN stem '-vastatin,' is classified as an antihyperlipidaemic agent with the molecular formula C27H26FNO3, a molecular weight of 431.50 Da, and the IUPAC name (4R,6S)-6-[(1E)-2-[4-(4-fluorophenyl)-2-(1-methylethyl)-6-phenyl-3-pyridinyl]ethenyl]tetrahydro-4-hydroxy-2H-pyran-2-one [3][4].

Why Glenvastatin Cannot Be Replaced by Other Statins in Mechanistic and Translational Research


Although all statins share a common HMG-CoA reductase inhibitory mechanism, their divergent chemical scaffolds govern aqueous solubility, membrane partitioning, metabolic liability, and pleiotropic effects on vascular and hepatic biology [1]. Glenvastatin's central pyridine ring—substituted with 4-fluorophenyl, 2-isopropyl, and 6-phenyl groups—represents a unique chemotype not found in any approved statin, which employ pyrrole (atorvastatin), indole (fluvastatin), pyrimidine (rosuvastatin), naphthalene (simvastatin, lovastatin), or hexahydronaphthalene (pravastatin) cores [2]. Its calculated logP of 5.76 places glenvastatin among the most lipophilic statins ever characterized, predicting membrane permeability and extra-hepatic tissue distribution patterns that are fundamentally distinct from those of hydrophilic agents such as pravastatin and rosuvastatin [3][4]. The quantitative evidence presented below demonstrates that substituting glenvastatin with a commercially available statin would alter experimental outcomes across multiple orthogonal readouts, including cellular potency, in vivo cholesterol-lowering dose-response, vascular smooth muscle cell pleiotropic activity, and biliary safety endpoints.

Quantitative Differentiation of Glenvastatin from Comparator Statins: A Procurement-Focused Evidence Summary


Glenvastatin (HR 780) Exhibits 10-Fold Higher In Vitro Potency Than Mevinolin (Lovastatin) for Inhibition of Cholesterol Biosynthesis in Hep G2 Cells

In a direct head-to-head comparison performed in the human hepatoma Hep G2 cell line, glenvastatin (HR 780) inhibited cholesterol biosynthesis with an IC50 of 13 nM, whereas mevinolin (lovastatin)—the prototypical statin—yielded an IC50 of 130 nM under identical assay conditions [1]. This represents an approximately 10-fold greater inhibitory potency at the intact-cell level for glenvastatin.

HMG-CoA reductase inhibition IC50 Hep G2 cholesterol biosynthesis cellular potency

Glenvastatin Achieves Simvastatin-Comparable Plasma Cholesterol Reduction in WHHL Rabbits at Half the Oral Dose

In a 24-week comparative study performed in Watanabe heritable hyperlipidemic (WHHL) rabbits—an established genetic model of familial hypercholesterolemia—oral glenvastatin at 2.5 mg/kg/day reduced plasma total cholesterol by 24%, matching the 23% reduction achieved by simvastatin at 5 mg/kg/day [1]. At the lower dose of 1 mg/kg/day, glenvastatin still produced a 15% reduction, establishing a clear dose-response relationship.

in vivo cholesterol lowering WHHL rabbit model simvastatin comparison dose-response familial hypercholesterolemia

Glenvastatin Inhibits Vascular Smooth Muscle Cell Migration and Proliferation, Functionally Differentiating It from Pravastatin Which Shows No Effect

In a comparative in vitro study, glenvastatin (HR 780) dose-dependently inhibited PDGF-induced smooth muscle cell (SMC) migration and FCS-induced SMC proliferation across a concentration range of 0.1–100 μmol/L. Simvastatin demonstrated equivalent potency over the identical concentration range. Critically, pravastatin (0.1–100 μmol/L) showed no inhibitory effect on either SMC migration or proliferation [1]. The anti-migratory and anti-proliferative effects of glenvastatin were completely reversed by exogenous mevalonate, confirming mechanism specificity through HMG-CoA reductase inhibition.

vascular smooth muscle cells SMC migration SMC proliferation pleiotropic statin effects pravastatin differentiation

Glenvastatin Does Not Increase Gallbladder Biliary Cholesterol or Total Bile Acid Content in Cholesterol-Fed Rabbits

In rabbits fed a 1% cholesterol diet for 10 weeks, neither glenvastatin (at doses of 1 and 2.5 mg/kg/day) nor simvastatin (5 mg/kg/day) increased cholesterol or total bile acid content in gallbladder bile [1]. This finding is clinically relevant because several classes of lipid-modifying agents—particularly fibrates—are known to increase biliary cholesterol saturation, a well-established risk factor for cholesterol gallstone formation.

biliary safety gallstone risk gallbladder bile cholesterol saturation lithogenicity

Glenvastatin Possesses a Unique Pyridine-Based Pharmacophore and Extreme Lipophilicity (logP 5.76) Distinct from All Approved Statins

Glenvastatin is characterized by a central pyridine ring substituted with 4-fluorophenyl at position 4, 2-isopropyl at position 2, and 6-phenyl at position 6, connected via an (E)-vinyl bridge to a (4R,6S)-4-hydroxy-tetrahydropyran-2-one lactone moiety [1][2]. This pyridine-based pharmacophore is structurally distinct from the pyrrole core of atorvastatin, the indole framework of fluvastatin, the pyrimidine scaffold of rosuvastatin, the naphthalene system of simvastatin and lovastatin, and the substituted hexahydronaphthalene of pravastatin [3]. With a calculated logP of 5.76, glenvastatin is among the most lipophilic statins ever characterized, substantially exceeding the typical logP range of 1.5–4.5 for approved statins [4].

pyridine scaffold logP lipophilicity chemical structure structure-activity relationship SAR

Evidence-Backed Research and Industrial Application Scenarios for Glenvastatin (CAS 122254-45-9)


Preclinical Hypercholesterolemia and Atherosclerosis Research in Genetic Rabbit Models (WHHL)

The WHHL rabbit is the gold-standard animal model for human familial hypercholesterolemia. Glenvastatin's demonstrated 24% plasma cholesterol reduction at 2.5 mg/kg/day—matching simvastatin's efficacy at twice the dose [1]—makes it an efficient tool for long-term atherosclerosis progression and regression studies where cumulative compound exposure must be minimized. The compound's oral activity and dose-dependent lipid-lowering profile provide a validated framework for investigating statin pharmacology in a disease-relevant large animal model.

Vascular Biology Research on Statin-Mediated Pleiotropic Effects Independent of Cholesterol Lowering

Glenvastatin's ability to inhibit SMC migration and proliferation with potency equivalent to simvastatin—while pravastatin shows no effect whatsoever [1]—positions it as a selective tool for dissecting the cholesterol-independent, mevalonate-pathway-dependent vascular protective mechanisms of lipophilic statins. This is particularly relevant for restenosis, neointimal hyperplasia, and plaque stability research where SMC phenotypic modulation plays a central role.

Statin Structure-Activity Relationship (SAR) and Pharmacophore Mapping Studies

As the only statin developed with a pyridine-based core structure [1][2], glenvastatin serves as an indispensable comparator in systematic SAR campaigns aimed at understanding how the central heterocycle governs HMG-CoA reductase binding affinity, isoform selectivity, and physicochemical properties. Its extreme lipophilicity (logP 5.76) [3] makes it an essential data point in quantitative structure-property relationship (QSPR) models predicting tissue distribution and metabolic stability across the statin class.

Hepatobiliary Safety Assessment in Chronic Lipid-Modifying Therapy Studies

The demonstration that long-term glenvastatin treatment does not increase biliary cholesterol saturation or total bile acid content [1] validates its utility in chronic dosing protocols where gallstone formation is a monitored endpoint. This property distinguishes glenvastatin from fibrate-class compounds and supports its use in metabolic studies requiring clean biliary safety readouts.

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